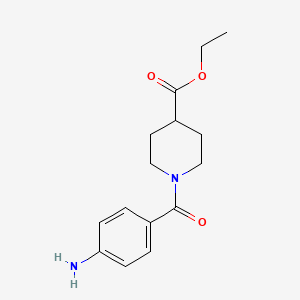

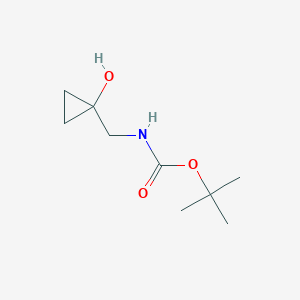

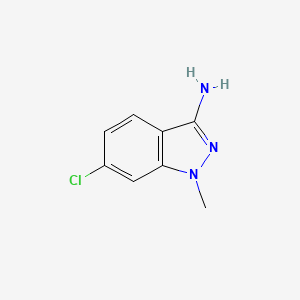

![molecular formula C7H7N3O B1437736 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 919278-72-1](/img/structure/B1437736.png)

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Übersicht

Beschreibung

5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, commonly referred to as 5-MeO-DPT, is a synthetic tryptamine derivative. It has been studied for its potential in scientific research applications, and is a popular drug of abuse due to its hallucinogenic effects. 5-MeO-DPT has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

One-Pot Synthesis

An efficient and environmentally friendly one-pot synthesis method for 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one was developed, avoiding the use of excess Raney nickel as required in previous methods (Kanamarlapudi et al., 2007).

Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

The compound was used in the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 4-(N,N-dimethylamino)pyridine as a catalyst (Khashi et al., 2015).

Biological and Medicinal Research

Recognition in DNA Triple Helices

Methylated 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues derived from this compound selectively bind CG inversions in DNA triple helices, enhancing affinity compared to thymidine (Ranasinghe et al., 2005).

Dual Inhibitors of Enzymes

Derivatives of this compound, namely N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, have been synthesized as dual inhibitors of dihydrofolate reductase and thymidylate synthase, demonstrating potential as antitumor agents (Gangjee et al., 2005).

Structural Studies

Hydrogen-Bonded Architectures

Studies on hydrogen-bonded ribbons and sheets in variants of this compound reveal significant polarization in the electronic structures and distinct ring motifs, contributing to a deeper understanding of molecular interactions (Orozco et al., 2009).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives such as dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione, contributing to the broad scope of pyrimidine chemistry (Önal et al., 2008).

Antimicrobial Activity

New derivatives involving this compound have been synthesized and tested for antimicrobial activity, suggesting its role in developing novel pharmaceuticals (Al-Haiza et al., 2003).

Other Applications

Fungicidal Properties

Synthesized derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids possess notable fungicidal properties, expanding its potential use in agricultural sciences (Тумкявичюс et al., 2013).

Structural Insights for Anti-Cancer Therapeutics

A study focusing on the N5-substituted pyrrolo[3,2-d]pyrimidines indicates their potential as DNA or RNA alkylators, with implications in the development of anticancer therapeutics (Cawrse et al., 2019).

Fluorescent Analogues for Oligonucleotides

The creation of fluorescent analogs of cytidine and 2′-deoxycytidine using pyrrolo-dC and pyrrolo-C, derivatives of this compound, has been instrumental in studying oligonucleotides (Berry et al., 2004).

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the Janus kinase 1 (JAK1) enzyme . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors . It is involved in processes such as inflammation and immune function .

Mode of Action

This compound acts as a selective inhibitor of JAK1 . It binds to the inactive form of JAK1, thereby preventing the enzyme from participating in its normal signaling functions . This interaction results in the inhibition of many cytokines involved in inflammation and immune function .

Biochemical Pathways

The inhibition of JAK1 by this compound affects various biochemical pathways. As JAK1 pairs with other kinases like JAK2, JAK3, and TYK2, its inhibition can impact many cytokines involved in inflammation and immune function . This can lead to downstream effects such as the modulation of immune responses and the reduction of inflammatory processes .

Pharmacokinetics

Similar compounds have been shown to exhibit desirable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) profiles . These properties can impact the bioavailability of the compound, influencing its efficacy and safety .

Result of Action

The result of the action of this compound is the inhibition of JAK1, leading to the modulation of various cytokines involved in inflammation and immune function . This can result in molecular and cellular effects such as the reduction of inflammatory responses and the modulation of immune functions .

Eigenschaften

IUPAC Name |

5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-3-2-5-6(10)7(11)9-4-8-5/h2-4H,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGXCJVRXWCZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739483 | |

| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919278-72-1 | |

| Record name | 5-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

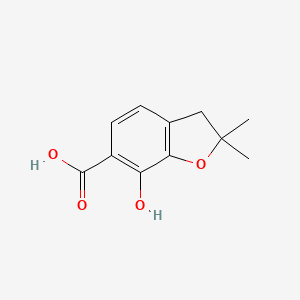

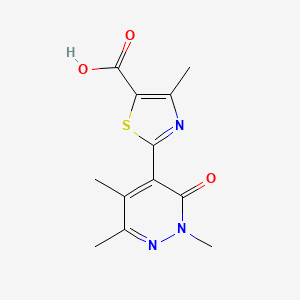

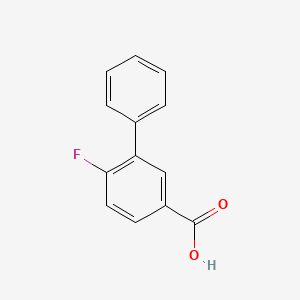

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)

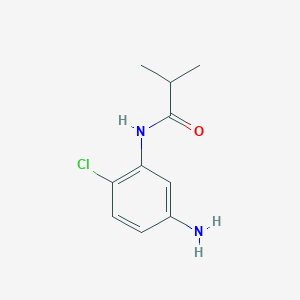

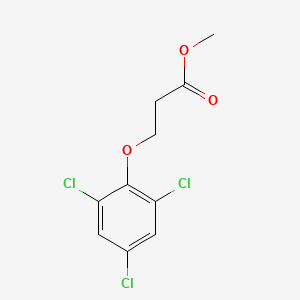

![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)

![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)